8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorine atom at the eighth position and a methyl group at the third position on the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloroaniline with acetic anhydride to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups at the chlorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .
Scientific Research Applications
8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
- 7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one
- 8-Chloroisoquinolin-1(2H)-one
- 3-Chloro-8-methyl-1,2-dihydroisoquinolin-1-one
Comparison: 8-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
InChI Key |
GZXRGHMNUDTBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Cl)C(=O)N1 |
Origin of Product |
United States |
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